molecular formula C6H2Cl3FO2S B1526265 2,4-Dichloro-3-fluorobenzenesulfonyl chloride CAS No. 1349718-19-9

2,4-Dichloro-3-fluorobenzenesulfonyl chloride

Cat. No. B1526265
M. Wt: 263.5 g/mol
InChI Key: PPSZJQIIDGWZJG-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-fluorobenzenesulfonyl chloride, also known as DFBS, is an important chemical compound that is widely used in various fields of research and industry. It is an aryl sulfonyl chloride derivative .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-3-fluorobenzenesulfonyl chloride is C6H2Cl3FO2S. It has a molecular weight of 263.5 g/mol.

Scientific Research Applications

Activating Hydroxyl Groups of Polymeric Carriers

2,4-Dichloro-3-fluorobenzenesulfonyl chloride is utilized as an activating agent for the covalent attachment of biological substances to solid supports. The strong electron-withdrawing properties of the fluorine atom make it an excellent reagent for reacting with primary or secondary hydroxyl groups to form active sulfonyl esters. These activated esters on solid supports, such as functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers, can then covalently bind enzymes, antibodies, avidin, and other biologicals while retaining their biological function. This application is crucial for bioselective separation techniques, including the purification of lymphocyte subsets from blood and tumor cells from bone marrow, presenting significant therapeutic potential (Chang et al., 1992).

Synthesis of Fluorinated Compounds

Another significant application involves the synthesis of key intermediates for the production of pesticides, such as herbicidal juthiacet-methyl. The chemistry of 2,4-Dichloro-3-fluorobenzenesulfonyl chloride facilitates the creation of these intermediates through reactions that introduce fluorine atoms into organic molecules, enhancing their activity and stability. This synthesis pathway includes several steps, such as chlorosulfonation, highlighting the versatility of this reagent in facilitating complex organic transformations (Xiao-hua Du et al., 2005).

Advanced Oxidation Processes

In environmental science, 2,4-Dichloro-3-fluorobenzenesulfonyl chloride derivatives are explored for their role in advanced oxidation processes (AOPs). These processes are crucial for water treatment, where the degradation of pollutants through radical-based mechanisms is essential. The reactivity of sulfonyl chloride derivatives with chloride ions can enhance the degradation of azo dyes, for instance, in textile wastewater, showcasing an application in environmental remediation and the development of more efficient water treatment technologies (Yuan et al., 2011).

Innovative Synthesis Techniques

The reagent is also pivotal in innovative synthesis techniques for creating complex organic molecules. For example, its use in atom transfer radical addition (ATRA) reactions with electron-deficient alkenes under photochemical conditions allows for the efficient addition of fluorinated radicals to unsaturated carbonyl compounds. This method opens new avenues for the synthesis of α-chloro-β-fluoroalkylcarbonyl products, demonstrating its utility in the development of new materials and pharmaceutical compounds with enhanced properties (Tang & Dolbier, 2015).

Safety And Hazards

2,4-Dichloro-3-fluorobenzenesulfonyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2,4-dichloro-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(13(9,11)12)5(8)6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSZJQIIDGWZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-fluorobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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